molecular formula C17H19Cl5N2O2 B11699863 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B11699863
M. Wt: 460.6 g/mol
InChI Key: CAVYSPUIATUHGM-UHFFFAOYSA-N
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Description

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a cyclopropane ring, multiple chlorine atoms, and an amide group. Its properties make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide involves multiple steps. One common method includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through the reaction of a suitable alkene with a carbene precursor.

    Introduction of the dichloroethenyl group: This step involves the addition of dichloroethene to the cyclopropane ring.

    Attachment of the trichloroethyl group: This is done through a nucleophilic substitution reaction.

    Formation of the amide bond: The final step involves the reaction of the intermediate with 2-methoxyaniline to form the desired amide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dechlorinated products.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Dechlorinated compounds.

    Substitution Products: Compounds with new functional groups replacing chlorine atoms.

Scientific Research Applications

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with DNA: Affect gene expression and cellular functions.

    Modulate Receptors: Influence receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid: Shares the cyclopropane and dichloroethenyl groups but lacks the amide functionality.

    2,2-dimethyl-3-(2,2-dichloroethenyl)cyclopropanecarboxylic acid: Similar structure with variations in functional groups.

Uniqueness

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}cyclopropanecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound in research and industry.

Properties

Molecular Formula

C17H19Cl5N2O2

Molecular Weight

460.6 g/mol

IUPAC Name

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]cyclopropane-1-carboxamide

InChI

InChI=1S/C17H19Cl5N2O2/c1-16(2)9(8-12(18)19)13(16)14(25)24-15(17(20,21)22)23-10-6-4-5-7-11(10)26-3/h4-9,13,15,23H,1-3H3,(H,24,25)

InChI Key

CAVYSPUIATUHGM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2OC)C=C(Cl)Cl)C

Origin of Product

United States

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